BaseLine
Description
Properties
CAS No. |
121448-41-7 |
|---|---|
Molecular Formula |
C26H43N3O2 |
Synonyms |
BaseLine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Halogen positioning (e.g., fluorine vs. chlorine) significantly alters bioactivity and metabolic stability .
- Substituent-free analogs (e.g., Ethyl 2-(pyridin-3-yl)-2-oxoacetate) serve as minimal-complexity baselines for reactivity studies .
Analytical Performance Comparisons
Table 2: Chromatographic Resolution of BaseLine Compounds
Key Findings :
- The Shim-pack GIS C18-P achieves this compound separation of planar and non-planar compounds due to its stereoselective stationary phase, outperforming traditional C18 columns .
Mechanistic and Toxicological Comparisons
Table 3: Toxicity Profiles of this compound Compounds
Key Findings :
- This compound compounds exhibit conserved toxic mechanisms across species, evidenced by nearly identical regression slopes (e.g., 0.92 vs. 0.89) for log KOW vs. toxicity .
- Validation studies using TG-GATEs data show 81.20% concordance in this compound compound toxicity, rising to 82.85% in external validation sets with overlapping clinical pathology metrics .
Preparation Methods
Solvent Extraction Techniques for Semi-Volatile Compounds
Semi-volatile organic compounds (SVOCs) require specialized extraction methods due to their intermediate vapor pressures. The Soxhlet extraction method remains a gold standard for isolating SVOCs from solid matrices. In this process, a sample is placed in a thimble and continuously washed with a refluxing solvent (e.g., dichloromethane or acetone/hexane mixtures) for 6–24 hours . The extracted components are concentrated in a distillation flask, yielding recoveries exceeding 85% for polycyclic aromatic hydrocarbons (PAHs) and sulfur-containing compounds .
Ultrasonic extraction offers a faster alternative, leveraging high-frequency sound waves to disrupt solid matrices and enhance solvent penetration. This method achieves comparable yields to Soxhlet extraction in 30–60 minutes but requires post-extraction filtration to remove particulate matter . For aqueous samples, solid-phase extraction (SPE) using C18-modified silica cartridges effectively concentrates SVOCs, with elution efficiencies exceeding 90% when using acetone/dichloromethane (1:1 v/v) .
| Extraction Method | Solvent System | Extraction Time | Typical Yield |
|---|---|---|---|
| Soxhlet | Dichloromethane | 6–24 h | 85–95% |
| Ultrasonic | Acetone/Hexane | 0.5–1 h | 80–90% |
| Solid-Phase | C18 Silica | 1–2 h | 90–98% |
Synthesis of Phototropone Derivatives via Lewis Acid Catalysis
Phototropone (1 ), a bicyclic enone, serves as a versatile precursor for functionalized derivatives. Its synthesis involves BF3·OEt2-catalyzed irradiation of precursor 5 in dichloromethane at 300 nm for 2 hours, yielding 64–75% isolated product . Critical parameters include solvent volatility (dichloromethane minimizes co-evaporation) and precursor concentration (25 mM optimal) .
Derivatization strategies include:
-
Conjugate Addition : Dimethylmalonate adds to the enone motif, yielding ketone 6 (82% yield) .
-
Corey–Chaykovsky Cyclopropanation : Reaction with dimethylsulfonium methylide forms cyclopropane-fused ketone 7 (74% yield) .
-
Vinyl Grignard Addition : Regioselective and diastereoselective addition to the enone produces tertiary alcohol 10 , though silica gel chromatography destabilizes the product, necessitating derivatization prior to purification .
Phototropone derivatives exhibit volatility, requiring storage under inert atmospheres at –20°C to prevent degradation .
MXene Synthesis via Selective Etching of MAX Phases
MXenes, two-dimensional transition metal carbides/nitrides, are synthesized by selectively etching aluminum from MAX phases (e.g., Ti3AlC2). The process involves:
-
Hydrofluoric Acid Etching : Immersing Ti3AlC2 in 48% HF for 18 hours at 35°C, followed by centrifugation and washing with deionized water .
-
Delamination : Intercalation with tetrabutylammonium hydroxide (TBAOH) and sonication yields single-layer Ti3C2Tx (Tx = –OH, –F surface groups) .
Recent advances include Lewis acidic molten salt etching (e.g., ZnCl2/NaCl at 500°C), which avoids hazardous HF and enables large-scale production . MXenes synthesized via this method exhibit enhanced electrochemical stability, with capacitance retention >95% after 10,000 cycles .
Acetanilide Preparation via Acetylation of Aniline
Acetanilide, a model compound for electrophilic substitution reactions, is synthesized by acetylating aniline with acetic anhydride in glacial acetic acid . Key steps include:
-
Reflux : Heating a mixture of aniline (5 mL), acetic anhydride (5 mL), and glacial acetic acid (5 mL) at 110°C for 15 minutes .
-
Crystallization : Pouring the reaction mixture into ice-cold water induces crystallization, yielding acetanilide with a melting point of 113–115°C .
Yield Optimization :
Q & A
Basic Research Questions
Q. How do I establish a robust baseline for experimental comparisons in scientific studies?
- Methodological Answer : Begin by defining clear operational criteria for your this compound, such as control group parameters or pre-intervention measurements. Use standardized data collection tools (e.g., validated questionnaires, calibrated instruments) to minimize variability . Ensure this compound data aligns with your hypothesis and includes relevant biological variables (e.g., age, sex, genetic background) to enhance reproducibility . Document all procedures in detail to enable replication .
Q. What role does this compound data play in hypothesis testing and research validity?
- Methodological Answer : this compound data serves as a reference point to measure changes or effects in experimental groups. For example, in animal studies, this compound physiological measurements (e.g., weight, blood pressure) must be statistically compared post-intervention to assess significance. Use randomization and blinding during this compound data collection to reduce selection bias . If this compound imbalances exist, adjust analyses using covariates (e.g., ANCOVA) to maintain internal validity .
Q. What are common pitfalls in this compound data collection, and how can they be mitigated?
- Methodological Answer : Common pitfalls include insufficient sample size, inconsistent measurement timing, and unaccounted confounding variables. Mitigate these by:
- Conducting power analyses to determine adequate sample size .
- Standardizing protocols across all participants/labs (e.g., fixed timepoints for measurements) .
- Pre-registering this compound criteria and analysis plans to avoid post-hoc adjustments .
Advanced Research Questions
Q. How can conflicting this compound data across studies be reconciled in meta-analyses?
- Methodological Answer : Perform systematic reviews to identify heterogeneity sources (e.g., differing measurement tools, population demographics). Use subgroup analyses or meta-regression to explore variability. For example, if this compound BMI varies significantly between nutrition studies, stratify results by this compound obesity categories . Transparently report discrepancies in methodologies to guide interpretation .
Q. What advanced statistical methods are suitable for analyzing this compound drift in longitudinal studies?
- Methodological Answer : Mixed-effects models or generalized estimating equations (GEEs) can account for temporal this compound drift by modeling time as a random or fixed effect. For high-dimensional data (e.g., genomics), apply machine learning techniques like clustering to identify this compound subgroups with distinct trajectories . Validate models using holdout datasets to ensure generalizability .
Q. How should this compound data be integrated into complex experimental designs (e.g., factorial or adaptive trials)?
- Methodological Answer : In factorial designs, stratify randomization by this compound factors (e.g., disease severity) to balance groups. For adaptive trials, pre-specify rules for modifying interventions based on interim this compound analyses (e.g., sample size re-estimation). Use Bayesian methods to dynamically update this compound priors as new data accrues . Always document adjustments to maintain transparency .
Q. What ethical considerations arise when using historical this compound data in new studies?
- Methodological Answer : Ensure compliance with data privacy regulations (e.g., GDPR, HIPAA) when reusing historical datasets. Assess representativeness: historical baselines may not reflect current populations (e.g., shifts in climate or demographics). Conduct sensitivity analyses to quantify potential biases and explicitly address limitations in discussions .
Guidance for Reporting and Analysis
- In Publications : Clearly separate this compound characteristics from outcomes in tables or figures. Use measures of central tendency (mean, median) and dispersion (SD, IQR) tailored to data distribution .
- For Peer Review : Highlight how this compound rigor aligns with field-specific standards (e.g., CONSORT for clinical trials, ARRIVE for animal studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
